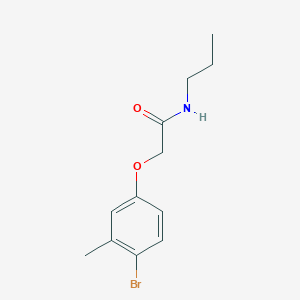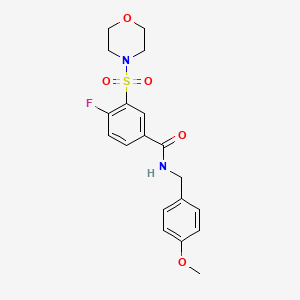![molecular formula C16H18N2O3S B4937461 N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide, also known as MMB or NSC-207895, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. MMB belongs to the class of N-methylated benzamides and has a molecular weight of 379.47 g/mol.
Mecanismo De Acción
The mechanism of action of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have several biochemical and physiological effects on cancer cells. These include the disruption of the cell cycle, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to be effective against a wide range of cancer cell types, making it a versatile tool for cancer research.
However, one limitation of using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments is its potential toxicity. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have cytotoxic effects on normal cells, as well as cancer cells. Therefore, caution must be taken when using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for the research on N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide. One possible direction is the development of more potent and selective analogs of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide, which may have increased efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide and its effects on cancer cell metabolism. Finally, the potential of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide as a therapeutic agent for cancer treatment should be explored in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide involves the reaction of N-methyl-4-aminobenzamide with methyl phenyl sulfone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism to form N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide as the final product. The synthesis of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, prostate cancer, and leukemia. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Propiedades
IUPAC Name |
4-[[benzenesulfonyl(methyl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)14-10-8-13(9-11-14)12-18(2)22(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFLXRGNYAVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)

![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)